molecular formula C28H40N2O9 B016430 antimycin A1 CAS No. 642-15-9

antimycin A1

Cat. No.: B016430
CAS No.: 642-15-9
M. Wt: 548.6 g/mol
InChI Key: UIFFUZWRFRDZJC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Antimycin A1 primarily targets the mitochondrial electron transport chain , specifically complexes III and IV . These complexes play a crucial role in cellular respiration, a process that generates energy for the cell.

Mode of Action

This compound acts as an inhibitor of electron transport from cytochrome b to cytochrome complex III (cytochrome c reductase) . By binding to cytochrome c reductase, it inhibits the oxidation of ubiquinol, disrupts the Q-cycle of enzyme turnover, and halts cellular respiration . This disruption of the electron transport chain leads to significant changes in cellular energy production.

Biochemical Pathways

The inhibition of complexes III and IV by this compound significantly impacts the mitochondrial electron transport chain . This results in the suppression of the transcription levels of several genes in mitochondria, including ATP6, ATP8, COX3, QCR6, CytB, ND1, and ND3 . These genes are involved in the synthesis of relevant enzymes for mitochondrial function. Additionally, this compound significantly impacts 12 metabolic pathways , likely causing alterations in their metabolite profiles .

Pharmacokinetics

It is known that this compound is soluble in dmso at 35 mg/ml or ethanol at 50 mg/ml , which may influence its bioavailability.

Result of Action

The action of this compound leads to a variety of molecular and cellular effects. It causes severe distortion and breakage in mycelial morphology, thickened cell walls, indistinct organelle boundaries, swollen mitochondria, and slow vesicle fusion . It also induces the production of reactive oxygen species and depletes glutathione in cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it was isolated from Streptomyces AHF-20 found in the rhizosphere soil of an ancient banyan tree . The specific environmental conditions of this habitat may have contributed to the production and activity of this compound.

Biochemical Analysis

Biochemical Properties

Antimycin A1 is an active component of the antimycin A complex . It inhibits electron transport , specifically oxidative phosphorylation . This compound binds to the Qi site of cytochrome c reductase, inhibiting the reduction of ubiquinone to ubiquinol in the Qi site . This disrupts the Q-cycle of enzyme turnover . It also inhibits ATP-citrate lyase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the entire electron transport chain . This disruption leads to a collapse of the proton gradient across the mitochondrial inner membrane, thereby breaking down the mitochondrial membrane potential . This inhibition also results in the production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. This compound binds to cytochrome c reductase, inhibiting the oxidation of ubiquinol . This disrupts the Q-cycle of enzyme turnover and halts cellular respiration .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to cause changes in the effects over time. For instance, it has been reported to cause mycelial morphology to become stripped, rough, and folded . The mycelium experienced severe distortion and breakage, with incomplete or locally enlarged ends, shortened branches, and reduced numbers .

Dosage Effects in Animal Models

It is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .

Metabolic Pathways

This compound significantly impacts several metabolic pathways . These pathways likely experience alterations in their metabolite profiles due to the inhibitory effects of this compound .

Transport and Distribution

Given its role as an inhibitor of cellular respiration, it can be inferred that it interacts with the mitochondrial electron transport chain .

Subcellular Localization

This compound is known to localize in the mitochondria, where it inhibits electron transport . This localization is crucial for its role in disrupting the Q-cycle of enzyme turnover and halting cellular respiration .

Preparation Methods

The synthesis of CZC-8004 involves the preparation of an aminopyrimidine core structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

CZC-8004 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

CZC-8004 is unique in its ability to inhibit a broad range of tyrosine kinases. Similar compounds include:

Compared to these compounds, CZC-8004 has a broader spectrum of kinase inhibition, making it a valuable tool in research for understanding kinase signaling and developing new therapies .

Properties

IUPAC Name

[3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H40N2O9/c1-6-7-8-9-11-20-25(39-22(32)14-16(2)3)18(5)38-28(36)23(17(4)37-27(20)35)30-26(34)19-12-10-13-21(24(19)33)29-15-31/h10,12-13,15-18,20,23,25,33H,6-9,11,14H2,1-5H3,(H,29,31)(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFFUZWRFRDZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C
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Molecular Formula

C28H40N2O9
Record name ANTIMYCIN A
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DSSTOX Substance ID

DTXSID20859633
Record name 3-(3-Formamido-2-hydroxybenzamido)-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl 3-methylbutanoate (non-preferred name)
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Molecular Weight

548.6 g/mol
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Physical Description

Antimycin a is a solid. Specific uses for Antimycin A were not found. Antimycin A1,and Antimycin A3 are reported as antibiotics produced by Streptomyces for use as a fungicide and possibly as an insecticide and miticide. Registered only as a pesticide in the U.S. (EPA, 1998), White to light yellow solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Formulated as a liquid with 23% active product; [Reference #1]
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Record name Antimycin A
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Solubility

Soluble in alcohol, ether, acetone, chloroform; slightly soluble in benzene, carbon tetrachloride, petroleum ether. Insoluble in water.
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Mechanism of Action

Oxidative phosphorylation can be affected by several chemical agents. ...Antimycin A blocks electron transport between coenzyme Q and cytochrome c.
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Color/Form

Crystals

CAS No.

1397-94-0, 642-15-9
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Record name Antimycin A1
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Record name 3-(3-formamidosalicylamido)-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate
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Melting Point

300.2 °F (EPA, 1998), 139-140 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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